Substance P Fragment 1-7

Description

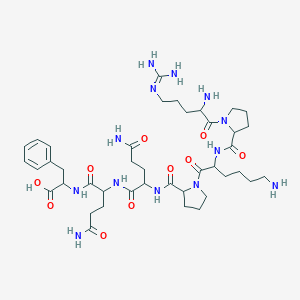

Substance P Fragment 1-7 (SP(1-7)) is a heptapeptide derived from the amino-terminal cleavage of the neuropeptide Substance P (SP), which is encoded by the TAC1 gene . SP(1-7) retains the first seven residues (Arg-Pro-Lys-Pro-Gln-Gln-Phe) of the full-length SP (11 residues) and exhibits distinct biological activities. It is synthesized with high purity (≥97% by HPLC) and stored as a lyophilized powder at -20°C for stability .

SP(1-7) modulates opioid tolerance, withdrawal symptoms, and dopamine receptor expression in the brain, often counteracting the effects of full-length SP . For example, peripheral administration of SP(1-7) attenuates acute morphine tolerance and inhibits withdrawal expression in mice, whereas its D-isomer ([D-Pro², D-Phe⁷]SP(1-7)) antagonizes these effects . Its InChI key (KPHDBQWTCKBKIL-UHFFFAOYSA-N) and SMILES string provide structural specificity for research applications .

Properties

IUPAC Name |

2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHDBQWTCKBKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391872 | |

| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68060-49-1 | |

| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Principles of SPPS

Solid-phase peptide synthesis remains the gold standard for producing SP(1-7) due to its efficiency in constructing linear peptides with precise sequence control. The process involves sequential coupling of amino acids to a resin-bound growing peptide chain, followed by cleavage and deprotection.

Resin Selection and Initial Loading

The synthesis typically employs a Wang resin or Rink amide resin, chosen for compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. For SP(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), the C-terminal phenylalanine is first anchored to the resin via its carboxylic acid group. Loading efficiencies exceeding 95% are achieved using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents.

Sequential Amino Acid Coupling

Each amino acid is added in a stepwise manner, with coupling reactions monitored using Kaiser tests to ensure completion. Proline residues (positions 2 and 4) pose challenges due to steric hindrance, necessitating extended coupling times (2–4 hours) and double couplings. Glutamine residues (positions 5 and 6) require orthogonal protection (e.g., trityl or Pmc groups) to prevent side reactions.

Table 1: Coupling Reagents and Conditions for SP(1-7 Synthesis

| Amino Acid Position | Residue | Coupling Reagent | Activation Time | Coupling Time |

|---|---|---|---|---|

| 1 (Arg) | Fmoc-Arg(Pbf)-OH | HBTU/HOBt | 5 min | 45 min |

| 2 (Pro) | Fmoc-Pro-OH | DIC/OxymaPure | 3 min | 60 min |

| 3 (Lys) | Fmoc-Lys(Boc)-OH | COMU/DIPEA | 5 min | 60 min |

| 7 (Phe) | Fmoc-Phe-OH | HATU/HOAt | 5 min | 30 min |

Final Cleavage and Global Deprotection

Upon completing the sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 2–4 hours. This step removes side-chain protecting groups (e.g., Pbf from arginine, Boc from lysine) and liberates the peptide from the resin. Crude yields typically range from 60–80%, with purities of 70–85% prior to purification.

Solution-Phase Synthesis for Small-Scale Production

Fragment Condensation Approach

Solution-phase synthesis is employed for research-scale production or when introducing non-natural modifications. SP(1-7) is divided into shorter fragments (e.g., Arg-Pro-Lys and Pro-Gln-Gln-Phe), synthesized separately, and then coupled using segment condensation.

Challenges in Fragment Coupling

The lysine-proline junction (positions 3–4) is prone to epimerization, requiring low temperatures (−15°C) and mixed anhydride methods to minimize racemization. Yields for fragment condensation are generally lower (40–60%) compared to SPPS, but this method allows incorporation of isotopic labels (e.g., ^13C, ^15N) for NMR studies.

Enzymatic Preparation via Substance P Cleavage

Endopeptidase-Mediated Generation

In vivo, SP(1-7) is generated through the action of endopeptidases such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) on full-length Substance P. In vitro, this process is replicated using purified enzymes:

Table 2: Enzymatic Cleavage Conditions for SP(1-7 Production

| Enzyme | Substrate Concentration | Buffer Conditions | Incubation Time | SP(1-7) Yield |

|---|---|---|---|---|

| NEP (EC 3.4.24.11) | 1 mM Substance P | 50 mM Tris-HCl, pH 7.4 | 2 hours, 37°C | 65–75% |

| ACE (EC 3.4.15.1) | 1 mM Substance P | 50 mM HEPES, 300 mM NaCl | 4 hours, 37°C | 50–60% |

Limitations and Optimization

Enzymatic methods produce SP(1-7) alongside other fragments (e.g., SP(8-11)), necessitating chromatographic separation. Activity assays confirm that enzymatically derived SP(1-7) retains antagonistic properties against Substance P-induced dopamine release (IC₅₀ = 0.8 nM).

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude SP(1-7) is purified via reversed-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) and a gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes. The elution profile typically shows a major peak at 12–14 minutes, corresponding to >98% pure SP(1-7).

Table 3: HPLC Parameters for SP(1-7) Purification

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18(2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 100 μL (10 mg/mL crude solution) |

Mass Spectrometric Confirmation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry verifies the molecular weight (observed m/z: 900.04 [M+H]⁺, calculated: 900.04). Tandem MS/MS fragmentation confirms the sequence through y- and b-ion series matching.

Applications in Preclinical Research

In Vivo Neuropharmacology Studies

SP(1-7) administered intranigrally at 0.01–1 nM inhibits Substance P-induced rotational behavior in rats (ED₅₀ = 0.2 nM) and modulates striatal dopamine release. Dosages exceeding 4 nM exhibit bell-shaped dose-response curves, highlighting the need for precise concentration control.

Emerging Synthetic Innovations

Palladium-Catalyzed Aminocarbonylation

Recent advances employ Pd-catalyzed aminocarbonylation to introduce imidazole bioisosteres at the N-terminus, enhancing metabolic stability. This method achieves 70–85% yields for SP(1-7) analogs with sub-nanomolar binding affinity (Kd = 0.03 nM in spinal cord membranes) .

Chemical Reactions Analysis

Types of Reactions

Substance P Fragment 1-7 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine residue if present.

Reduction: Disulfide bonds, if any, can be reduced to thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups suitable for SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols from disulfide bonds .

Scientific Research Applications

Neuropharmacological Applications

Modulation of Opioid Tolerance and Withdrawal

Research indicates that SP(1-7) plays a significant role in modulating opioid tolerance and withdrawal behaviors. In animal models, the administration of SP(1-7) has been shown to influence dopamine transmission in key brain regions associated with addiction. For instance, Zhou et al. (2000) demonstrated that SP(1-7) affects the expression of dopamine D2 receptor gene transcripts in the nucleus accumbens during morphine withdrawal . Additionally, autoradiography studies revealed that SP(1-7) alters the binding of dopamine receptors in mesocorticolimbic areas, suggesting its potential as a therapeutic agent for opioid dependence .

Impact on NMDA Receptors

SP(1-7) has also been shown to enhance the expression of N-methyl-D-aspartate (NMDA) receptors in the brain. This effect is critical as NMDA receptors are involved in synaptic plasticity and memory function. Intra-cerebroventricular injections of SP(1-7) have been linked to increased NMDA receptor subunit expression, which may provide insights into its role in cognitive processes and potential treatments for neuropsychiatric disorders .

Pain Management

Analgesic Properties

SP(1-7) exhibits analgesic properties that may be beneficial for managing chronic pain conditions. Studies have indicated that this fragment can counteract the pain-inducing effects of substance P itself, acting as an antagonist to its parent peptide . The analgesic effects have been attributed to its ability to modulate inflammatory responses and influence neurotransmitter systems involved in pain perception.

Cytotoxic Effects on Cancer Cells

Research has explored the cytotoxic effects of SP(1-7) on various cancer cell lines. For example, one study found that SP(1-7) significantly reduced the viability of MDA-MB-231 breast cancer cells at certain concentrations, indicating potential applications in cancer therapy . The cytotoxic mechanism appears to involve apoptosis, as evidenced by DNA fragmentation assays conducted during these studies.

Behavioral Studies

Influence on Motor Activity

In behavioral studies, SP(1-7) has been shown to stimulate motor behavior in animal models. Intra-nigral injections of SP(1-7) resulted in increased locomotor activity and exploratory behavior, suggesting its role as a neuromodulator that could affect motor control pathways . This finding is particularly relevant for understanding movement disorders and developing new treatments.

Immune Response Modulation

Effects on Immune Cells

Emerging research suggests that SP(1-7) may influence immune responses by modulating cytokine production. Studies have indicated that this fragment can affect interleukin levels, which are crucial for immune system regulation . This property positions SP(1-7) as a candidate for further investigation into therapies aimed at autoimmune diseases and inflammatory conditions.

Data Summary Table

Mechanism of Action

Substance P Fragment 1-7 exerts its effects by binding to specific receptors distinct from the neurokinin 1 (NK1) receptor, which is the primary receptor for full-length Substance P. This binding leads to the modulation of ion channels and neurotransmitter release, resulting in antinociceptive effects. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can alter the density of dopamine receptors in certain brain regions .

Comparison with Similar Compounds

Table 1: Comparison of SP and SP(1-7)

Comparison with Other SP Fragments

SP is cleaved into multiple fragments, including SP(1-6) (m/z 753.4) and SP(1-9) (m/z 1104.6), but SP(1-7) is the most abundant and bioactive .

Table 2: Key SP Fragments and Their Properties

Table 3: SP(1-7) vs. Peptidomimetics

Research Findings and Implications

- Dopamine Regulation : SP(1-7) increases dopamine D2 receptor mRNA expression in the nucleus accumbens during morphine withdrawal, suggesting a role in addiction therapy .

- Proteolytic Specificity : Over 70% of SP(1-7) is generated by metalloendopeptidases, making these enzymes targets for modulating SP(1-7) levels .

Biological Activity

Substance P (SP) is a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation. The N-terminal fragment of substance P, known as SP(1-7), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of SP(1-7), focusing on its interactions with neurotransmitter systems, effects on pain modulation, and implications for neuropsychiatric disorders.

Overview of Substance P Fragment 1-7

Substance P(1-7) is a heptapeptide derived from the proteolytic cleavage of substance P. Its structure is represented as:

This fragment retains significant biological activity and interacts with various receptor systems, including the neurokinin (NK) receptors.

Interaction with Dopaminergic and Glutamatergic Systems

Research indicates that SP(1-7) plays a crucial role in modulating dopaminergic and glutamatergic neurotransmission. In studies involving morphine-dependent rats, SP(1-7) administration resulted in:

- Increased dopamine release in the nucleus accumbens.

- Inhibition of withdrawal behaviors , suggesting a protective effect against opioid withdrawal symptoms .

- Regulation of NMDA receptor subunit gene expression , indicating an influence on excitatory neurotransmission .

These findings suggest that SP(1-7) functions as an endogenous modulator that can potentially mitigate opioid dependence and enhance memory processes by interacting with dopamine and glutamate pathways.

Antagonistic Properties

SP(1-7) has been identified as a potent antagonist to substance P-induced responses. When administered locally to the substantia nigra, it was observed to inhibit dopamine release and produce behavioral effects opposite to those induced by substance P itself . This antagonistic action may serve as a regulatory mechanism within peptidergic systems, allowing for fine-tuning of neurotransmitter activity.

Biological Effects on Pain Modulation

The role of SP(1-7) in pain modulation is particularly noteworthy. Studies have demonstrated that:

- SP(1-7) exhibits anti-allodynic effects in animal models of neuropathic pain, indicating its potential utility in treating chronic pain conditions .

- Cerebrospinal fluid levels of SP(1-7) were found to be lower in patients with chronic neuropathic pain compared to healthy controls, suggesting a possible deficiency in this modulatory peptide during pathological states .

Study on Morphine Withdrawal

A pivotal study investigated the effects of SP(1-7) on morphine withdrawal symptoms. Key findings included:

| Parameter | Observation |

|---|---|

| Dopamine Release | Increased in nucleus accumbens during SP(1-7) administration |

| Withdrawal Behavior | Significantly reduced after SP(1-7) treatment |

| Gene Expression | Altered expression of dopamine D2 receptor transcripts |

The study concluded that SP(1-7) may play a critical role in modulating both the behavioral and neurochemical aspects of opioid withdrawal .

Memory Enhancement

Another significant study explored the mnemotropic effects of SP(1-7). Results showed that:

| Condition | Effect |

|---|---|

| Immediate Post-training Administration | Enhanced retention for up to 21 days |

| Avoidance Behavior | Longer latencies observed in retention tests |

This suggests that SP(1-7) may enhance memory retention through its action on specific neural pathways associated with learning and memory .

Q & A

Q. How can the PICOT or FINER frameworks improve the formulation of research questions about this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.